3-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
3-NITRO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-NITRO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
3-NITRO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-NITRO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and nitro groups but differs in the overall structure.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Uniqueness
3-NITRO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C13H9F3N2O4S |
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Molecular Weight |
346.28 g/mol |
IUPAC Name |
3-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9F3N2O4S/c14-13(15,16)9-3-1-4-10(7-9)17-23(21,22)12-6-2-5-11(8-12)18(19)20/h1-8,17H |
InChI Key |
DUAIUZITXRCFKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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